molecular formula C8H13N3 B1529318 2-N,2-N,3-N-trimethylpyridine-2,3-diamine CAS No. 1341333-91-2

2-N,2-N,3-N-trimethylpyridine-2,3-diamine

Cat. No. B1529318
M. Wt: 151.21 g/mol
InChI Key: FDYNVUGZXKGSHY-UHFFFAOYSA-N
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Description

2-N,2-N,3-N-trimethylpyridine-2,3-diamine, also known as N2,N2,N3-trimethylpyridine-2,3-diamine, is an organic compound . It has a molecular weight of 151.21 and its IUPAC name is N2,N~2~,N~3~-trimethyl-2,3-pyridinediamine . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-N,2-N,3-N-trimethylpyridine-2,3-diamine is 1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-N,2-N,3-N-trimethylpyridine-2,3-diamine is a liquid at room temperature . It has a molecular weight of 151.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Metal-Catalyzed Diamination Reactions

Metal-catalyzed 1,2-diamination reactions are crucial for synthesizing natural products and pharmaceutical agents that contain the 1,2-diamine motif, an important structure in biological activity and asymmetric synthesis. These reactions, particularly their asymmetric variants, are promising for constructing natural products and drug molecules, highlighting the significance of diamines in synthetic chemistry (Cardona & Goti, 2009).

Diamine Synthesis Strategies

Research into diamine synthesis via nitrogen-directed azidation of σ- and π-C-C bonds shows innovative methods to access 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines. This approach leverages commercially available catalysts and oxidants, emphasizing the versatility of diamines in synthesizing agrochemicals, drugs, and organic materials (Wang, Nguyen, & Waser, 2021).

Nickel-Catalyzed Selective Arylation of Secondary Diamines

The selective synthesis of N-aryl or N,N′-diaryl compounds from secondary diamines using nickel catalysis presents a method for preparing novel and unsymmetrical 1,4-diaryl piperazines. This process exemplifies the utility of nickel catalysis in modifying diamine structures for potential pharmaceutical applications (Brenner, Schneider, & Fort, 2002).

Development of Polymeric Materials

Research on direct polycondensation of N-trimellitylimido-L-leucine with aromatic diamines has led to the creation of new poly(amide-imide)s. These materials, characterized by high thermal stability and optical activity, underscore the role of diamines in developing advanced polymeric materials for industrial applications (Mallakpour, Hajipour, & Roohipour-fard, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

2-N,2-N,3-N-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYNVUGZXKGSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,2-N,3-N-trimethylpyridine-2,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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